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Introduction
Puxitatug samrotecan (AZD8205) is a novel antibody-drug conjugate (ADC) designed to target

B7-H4, a transmembrane protein that is highly expressed in a variety of solid tumors and has

limited expression in normal tissues.[1] High expression of B7-H4 is often associated with a

poor prognosis and disease progression.[1][2] Puxitatug samrotecan consists of a humanized

anti-B7-H4 monoclonal antibody, a cleavable linker, and a topoisomerase I inhibitor payload.[3]

[4][5] The mechanism of action involves the binding of the ADC to B7-H4 on tumor cells,

followed by internalization and release of the cytotoxic payload, which leads to DNA damage

and apoptosis.[1][2][6] Preclinical studies utilizing patient-derived xenograft (PDX) models have

been instrumental in evaluating the efficacy and mechanism of action of puxitatug samrotecan,

providing a strong rationale for its clinical development.[3][4][7]

Data Presentation
The following tables summarize the quantitative data from preclinical studies of puxitatug

samrotecan in PDX models.

Table 1: Monotherapy Efficacy of Puxitatug Samrotecan
in a Panel of PDX Models
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Number of PDX
Models

Dosage
Overall Response
Rate (ORR)

Reference

26
3.5 mg/kg (single IV

administration)
69% [3][4][5]

Table 2: Efficacy of Puxitatug Samrotecan in Triple-
Negative Breast Cancer (TNBC) PDX Models

PDX Model
B7-H4
Expression

Homologous
Recombinatio
n Deficiency
(HRD) Status

Response to
3.5 mg/kg
Puxitatug
Samrotecan

Reference

HBCx-30 High

HRP

(Homologous

Recombination

Proficient)

Complete or

Partial Response
[5][8]

HBCx-8 High HRD
Complete or

Partial Response
[5][8]

HBCx-10 Low

HRP

(Homologous

Recombination

Proficient)

Progressive

Disease
[5][8]

Table 3: Efficacy of Puxitatug Samrotecan in Various B7-
H4-Expressing PDX Models

Tumor Type
Overall Response Rate
(ORR) at 3.5 mg/kg

Reference

Triple-Negative Breast Cancer

(TNBC)
75% [6]

Ovarian Cancer 64% [6]

Cholangiocarcinoma 21% [6]
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Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
and Maintenance
This protocol outlines the general procedure for establishing and propagating PDX models from

patient tumor tissue.

Materials:

Fresh patient tumor tissue obtained under sterile conditions

Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

Surgical instruments (scalpels, forceps)

Phosphate-buffered saline (PBS) or appropriate cell culture medium

Matrigel (optional)

Anesthesia for mice

Animal housing facility with appropriate sterile conditions

Protocol:

Tumor Tissue Processing:

Upon receipt of fresh patient tumor tissue, place it in a sterile petri dish containing PBS or

culture medium on ice.

Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³) using

sterile scalpels.

Implantation into Mice:

Anesthetize the immunodeficient mice according to approved institutional animal care and

use committee (IACUC) protocols.
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Make a small incision in the skin of the flank.

Using forceps, create a subcutaneous pocket.

Implant one to two tumor fragments into the subcutaneous space. The tumor fragments

can be mixed with Matrigel to support initial growth.

Close the incision with surgical clips or sutures.

Tumor Growth Monitoring:

Monitor the mice regularly for tumor growth.

Measure tumor dimensions with calipers once the tumors become palpable.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Passaging of PDX Tumors:

When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the

mouse.

Aseptically resect the tumor.

Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent

implantation into new host mice (as described in steps 1 and 2).

Puxitatug Samrotecan Efficacy Studies in PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of puxitatug

samrotecan in established PDX models.

Materials:

Established PDX-bearing mice with tumor volumes within a specified range (e.g., 100-200

mm³)

Puxitatug samrotecan (AZD8205) formulated in an appropriate vehicle
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Vehicle control solution

Dosing syringes and needles

Calipers for tumor measurement

Analytical balance for weighing mice

Protocol:

Animal Grouping and Randomization:

Once tumors reach the desired size, randomize the mice into treatment and control groups

(e.g., n=5-10 mice per group).

Ensure that the average tumor volume is comparable across all groups at the start of the

study.

Drug Administration:

Administer puxitatug samrotecan intravenously (IV) at the specified dose (e.g., 3.5 mg/kg)

as a single dose or according to the desired treatment schedule.[5][6]

Administer the vehicle solution to the control group using the same route and schedule.

Data Collection:

Measure tumor volumes and body weights of the mice two to three times per week.

Monitor the general health and behavior of the animals throughout the study.

Efficacy Assessment:

Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI).

The response to treatment can be categorized based on modified RECIST criteria, where

a percentage of tumor growth from baseline between -30% and -100% is considered a

response (complete or partial).[5][8]
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Immunohistochemistry (IHC) for B7-H4 Expression
This protocol provides a general workflow for assessing B7-H4 protein expression in PDX

tumor tissues.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections

Primary antibody against B7-H4

Secondary antibody conjugated to an enzyme (e.g., HRP)

Chromogenic substrate (e.g., DAB)

Hematoxylin for counterstaining

Microscope slides and coverslips

Deparaffinization and rehydration reagents

Antigen retrieval buffer and equipment

Protocol:

Slide Preparation:

Cut FFPE tumor blocks into 4-5 µm sections and mount on slides.

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to

water.

Antigen Retrieval:

Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH

6.0) to unmask the antigen.

Staining:
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Block endogenous peroxidase activity.

Incubate the sections with the primary anti-B7-H4 antibody at a predetermined optimal

concentration and time.

Wash and incubate with the HRP-conjugated secondary antibody.

Add the chromogenic substrate to visualize the antibody binding (brown precipitate).

Counterstain with hematoxylin to visualize cell nuclei (blue).

Analysis:

Dehydrate the slides, clear in xylene, and mount with a coverslip.

Examine the slides under a microscope.

B7-H4 expression can be quantified using image analysis algorithms to measure the mean

optical density of staining on the tumor cell membrane.[5][8]

Visualizations
Signaling Pathway and Mechanism of Action

Extracellular Space

Tumor Cell

Endosome Lysosome Nucleus

Puxitatug Samrotecan
(AZD8205) B7-H4 Receptor

Binding
Internalized ADCInternalization Payload Release

(Topoisomerase I Inhibitor)

Trafficking & Linker Cleavage

DNA

Inhibition of Topoisomerase I

DNA Strand Breaks Apoptosis

Click to download full resolution via product page

Caption: Mechanism of action of Puxitatug samrotecan.
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Caption: Workflow for Puxitatug samrotecan studies in PDX models.
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Caption: Biomarkers for Puxitatug samrotecan response in PDX models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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